An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Nitro-4-(trifluoromethyl)phenol
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Nitro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-4-(trifluoromethyl)phenol (CAS No. 400-99-7), a versatile intermediate in the chemical and pharmaceutical industries. The document details its structural characteristics, spectroscopic data, and key chemical reactions. Furthermore, it presents a detailed experimental protocol for its synthesis and its application as a precursor in the synthesis of other chemical entities. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and materials science.
Introduction
2-Nitro-4-(trifluoromethyl)phenol is a substituted aromatic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring. This unique combination of functional groups imparts distinct chemical properties to the molecule, making it a valuable building block in organic synthesis. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group.
This compound serves as a key intermediate in the production of a variety of organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility stems from the reactivity of its functional groups, which can be selectively targeted to build more complex molecular architectures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Nitro-4-(trifluoromethyl)phenol is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄F₃NO₃ | [2] |
| Molecular Weight | 207.11 g/mol | [2] |
| CAS Number | 400-99-7 | [2] |
| Appearance | Light yellow to brown to dark green clear liquid | |
| Boiling Point | 92-94 °C at 12 mmHg | [3] |
| Density | 1.473 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.504 | [3] |
| pKa | 5.53 ± 0.14 (Predicted) | |
| Flash Point | 95 °C (closed cup) | [3] |
| Solubility | Soluble in many organic solvents. | |
| InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | [2] |
| SMILES | O=N(=O)c1c(O)ccc(c1)C(F)(F)F | [2] |
Spectroscopic Data
The structural characterization of 2-Nitro-4-(trifluoromethyl)phenol is supported by various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound, providing detailed information about the hydrogen and carbon environments within the molecule.[2]
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Infrared (IR) Spectroscopy: The IR spectrum of 2-Nitro-4-(trifluoromethyl)phenol exhibits characteristic absorption bands corresponding to its functional groups, including the O-H stretch of the phenol, the N-O stretches of the nitro group, and the C-F stretches of the trifluoromethyl group.[2]
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Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[2]
Synthesis of 2-Nitro-4-(trifluoromethyl)phenol
A common method for the synthesis of 2-Nitro-4-(trifluoromethyl)phenol involves the hydrolysis of 2-nitro-4-(trifluoromethyl)chlorobenzene.
Experimental Protocol: Hydrolysis of 2-Nitro-4-(trifluoromethyl)chlorobenzene
Materials:
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2-Nitro-4-(trifluoromethyl)chlorobenzene
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Sodium hydroxide (finely powdered)
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Dimethyl sulfoxide (DMSO)
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Concentrated hydrochloric acid
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Ether
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Magnesium sulfate (anhydrous)
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Petroleum ether
Procedure:
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In a suitable reaction vessel, dissolve 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide.
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With continuous stirring at room temperature, add 87.6 g of finely powdered sodium hydroxide in portions over an 8-hour period.
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After the addition is complete, acidify the reaction mixture to a pH of 1 with concentrated hydrochloric acid. An oil will form.
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Separate the oil and dissolve it in ether.
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Dry the ethereal solution over anhydrous magnesium sulfate.
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Remove the ether by evaporation under reduced pressure.
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Mix the resulting residue with a cold sodium hydroxide solution.
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Extract this mixture with petroleum ether.
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Acidify the aqueous layer with concentrated hydrochloric acid. An oil will form.
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Separate the oil and dissolve it in ether.
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Dry the ethereal solution over anhydrous magnesium sulfate.
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Remove the ether by evaporation to yield 2-nitro-4-(trifluoromethyl)phenol.[4]
Synthesis Workflow Diagram
Reactivity and Applications in Synthesis
The chemical reactivity of 2-Nitro-4-(trifluoromethyl)phenol is primarily dictated by its three functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the strong electron-withdrawing nitro and trifluoromethyl groups. The nitro group can be reduced to an amino group, which can then be further functionalized.
This versatile reactivity makes 2-Nitro-4-(trifluoromethyl)phenol a valuable intermediate in the synthesis of more complex molecules with potential biological activity. For instance, it can be used as a starting material for the synthesis of various trifluoromethyl-containing phenoxy derivatives.
Logical Relationship of Functional Group Reactivity
References
- 1. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4481365A - Trifluoromethyl-phenoxy-phenyl-silicon derivatives, processes for their preparation, and their use as herbicides and plant-growth regulators - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
